molecular formula C9H5BrF6O B1376077 4-Bromo-3,5-bis(trifluoromethyl)anisole CAS No. 1261669-52-6

4-Bromo-3,5-bis(trifluoromethyl)anisole

Cat. No.: B1376077
CAS No.: 1261669-52-6
M. Wt: 323.03 g/mol
InChI Key: XKNXVRHDVZGFOC-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(trifluoromethyl)anisole is a brominated aromatic ether featuring a methoxy group (-OCH₃) at the para position relative to the bromine atom and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and advanced materials, due to its electron-withdrawing substituents and steric bulk .

Properties

IUPAC Name

2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c1-17-4-2-5(8(11,12)13)7(10)6(3-4)9(14,15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNXVRHDVZGFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)anisole typically involves multiple steps. One common method includes the bromination of 3,5-bis(trifluoromethyl)anisole. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-bis(trifluoromethyl)anisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Bromo-3,5-bis(trifluoromethyl)anisole is primarily utilized in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.

Key Reactions:

  • Cross-Coupling Reactions : The compound can engage in Suzuki and Heck coupling reactions, facilitating the formation of biaryl compounds. This property makes it a valuable building block in synthesizing various organic compounds.
  • Synthesis of Pyrazole Derivatives : It serves as a precursor for synthesizing pyrazole derivatives that exhibit antimicrobial properties against drug-resistant bacteria. Studies have shown that synthesized compounds can inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.

Agrochemical Applications

The trifluoromethyl group significantly enhances the biological activity of agrochemicals. This compound has been incorporated into several agrochemical formulations aimed at pest control and crop protection.

Notable Developments:

  • Development of New Agrochemicals : Over 20 new agrochemical products containing trifluoromethylpyridines have been developed, showcasing the compound's role in enhancing agricultural productivity.
  • Mechanism of Action : The compound's unique structure allows it to interact effectively with biological targets, improving the efficacy of herbicides and fungicides.

Pharmaceutical Research

In pharmaceutical research, this compound is being explored for its potential in developing novel therapeutics.

Case Studies:

  • Inhibition of Serine Proteases : Research indicates that derivatives synthesized from this compound can inhibit TMPRSS4 serine protease activity, which is implicated in cancer cell invasion. This suggests potential applications in cancer therapeutics.
  • Antimicrobial Activity : The synthesis of various derivatives has led to the discovery of compounds with significant antimicrobial activity, which could be pivotal in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)anisole in chemical reactions involves the activation of the bromine atom or the trifluoromethyl groups. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and the boronic acid . The trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

2-Bromo-3,5-bis(trifluoromethyl)anisole (CAS 1261667-41-7)
  • Key Differences : The bromine atom is at the 2-position instead of the 4-position.
  • Data : Molecular weight = 323.02; purity >98.0%; price = 13,000 JPY/1g .
1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1)
  • Key Differences : Lacks the methoxy group, making it a simpler brominated benzene derivative.
  • Impact : The absence of the electron-donating methoxy group results in reduced electron density on the aromatic ring, altering its reactivity in nucleophilic substitutions.
  • Data : Molecular weight = 293.00; purity >95.0%; price = 13,000 JPY/1g .

Functional Group Variants: Aniline Derivatives

4-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 268733-18-2)
  • Key Differences : Replaces the methoxy group with an amine (-NH₂).
  • Impact : The amine group introduces hydrogen-bonding capability and basicity, contrasting with the electron-donating methoxy group in the anisole. This significantly affects solubility and reactivity in acidic/basic conditions.
  • Data :
    • Molecular weight = 308.02; density = 1.76 g/cm³; melting point = 81.2°C; boiling point = 210.7°C .
    • Price = 460 CNY (approx. 9,500 JPY) .

Brominated Pyrazoles and Heterocycles

Ethyl 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-yl]acetate (CAS 354989-32-5)
  • Key Differences : A pyrazole-based compound with bromine and trifluoromethyl groups.
  • Impact : The heterocyclic structure introduces distinct electronic and steric properties, favoring applications in agrochemicals or metal-organic frameworks .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Functional Group Price (JPY/1g)
4-Bromo-3,5-bis(trifluoromethyl)anisole C₉H₅BrF₆O 323.02 - 4-Br, 3,5-CF₃ Methoxy (-OCH₃) To Inquire
2-Bromo-3,5-bis(trifluoromethyl)anisole C₉H₅BrF₆O 323.02 1261667-41-7 2-Br, 3,5-CF₃ Methoxy (-OCH₃) 13,000
1-Bromo-3,5-bis(trifluoromethyl)benzene C₇H₃BrF₆ 293.00 328-70-1 1-Br, 3,5-CF₃ None 13,000
4-Bromo-3,5-bis(trifluoromethyl)aniline C₈H₄BrF₆N 308.02 268733-18-2 4-Br, 3,5-CF₃ Amine (-NH₂) ~9,500

Key Findings and Implications

Substituent Position : Para-substituted bromine in this compound offers reduced steric hindrance compared to ortho-substituted isomers, enhancing its utility in coupling reactions .

Functional Groups : The methoxy group increases electron density on the aromatic ring, making the compound more reactive toward electrophiles than its aniline or benzene counterparts .

Cost Considerations : Aniline derivatives are generally cheaper (~9,500 JPY) than brominated anisoles (~13,000 JPY), reflecting differences in synthesis complexity .

Applications : Anisoles are preferred in ether-based syntheses, while anilines are used in dyes and coordination chemistry due to their amine functionality .

Biological Activity

4-Bromo-3,5-bis(trifluoromethyl)anisole (C9H5BrF6O) is an organic compound notable for its unique molecular structure, which includes a bromine atom and two trifluoromethyl groups attached to an anisole backbone. This configuration enhances its chemical reactivity and biological activity, making it a valuable compound in pharmaceutical and agrochemical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential in cancer treatment, and its role in synthetic chemistry.

  • Molecular Formula : C9H5BrF6O
  • Molecular Weight : 303.03 g/mol
  • Structure : The presence of trifluoromethyl groups significantly enhances the compound's reactivity.

Antimicrobial Properties

This compound has been utilized in the synthesis of various derivatives that exhibit potent antimicrobial activities. Notably, it is used to synthesize pyrazole derivatives that act as growth inhibitors against drug-resistant bacteria.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : Some synthesized pyrazole derivatives showed MIC values as low as 0.25 µg/mL against planktonic Gram-positive bacteria.
  • Mechanism of Action : The antimicrobial efficacy is attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Cancer Treatment Potential

Recent studies have explored the use of this compound in developing compounds that target cancer cells. It plays a crucial role in synthesizing 2-hydroxydiarylamide derivatives that inhibit TMPRSS4 serine protease activity, which is linked to cancer cell invasion.

Research Highlights :

  • Inhibition of Cancer Cell Invasion : The synthesized derivatives demonstrated significant potential in suppressing cancer cell invasion, indicating their role as therapeutic agents against various cancers.
  • Cytotoxicity Studies : Preliminary cytotoxicity tests have shown promising results against several cancer cell lines, including glioma and melanoma .

Synthetic Applications

The compound's unique structure allows it to be a versatile building block in organic synthesis. It is particularly valuable for creating complex molecules with desired biological activities.

Synthesis Routes

Various synthetic methods have been developed for preparing this compound:

  • Cross-Coupling Reactions : Utilized for forming stable intermediates necessary for further reactions.
  • Grignard Reactions : Employed to generate reactive species that can be further modified .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-BromoanisoleLacks trifluoromethyl groupsLess reactive
3,5-Bis(trifluoromethyl)anisoleLacks bromine atomLimited use in cross-coupling
2-Bromo-3,5-bis(trifluoromethyl)anilineContains an amino group instead of methoxyDifferent reactivity profile

Case Studies

  • Antimicrobial Activity Study :
    • A study synthesized a series of pyrazole derivatives using this compound and tested their antimicrobial efficacy against various bacterial strains.
    • Results indicated that certain derivatives exhibited significant antibacterial properties with low MIC values.
  • Cancer Inhibition Study :
    • Researchers investigated the cytotoxic effects of compounds derived from this compound on multiple cancer cell lines.
    • Findings revealed substantial cytotoxicity against resistant cancer cells that typically do not respond well to conventional therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,5-bis(trifluoromethyl)anisole
Reactant of Route 2
4-Bromo-3,5-bis(trifluoromethyl)anisole

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